molecular formula C18H20O3 B12009679 Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate CAS No. 58473-62-4

Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate

Cat. No.: B12009679
CAS No.: 58473-62-4
M. Wt: 284.3 g/mol
InChI Key: NDMGXGFCUBFVEN-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate is an organic compound with the molecular formula C18H20O3 It is characterized by its complex structure, which includes a hydroxy group, a methyl group, and two phenyl groups attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate typically involves the esterification of 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids and improving the overall sustainability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The hydroxy group in the compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It serves as a precursor for the synthesis of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-3-phenylpropanoate: Lacks the additional methyl and phenyl groups, resulting in different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

Biological Activity

Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate is a compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, antibacterial, and potential anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound, also known as CID 178306-52-0, is characterized by its unique structure featuring a hydroxy group and two phenyl groups attached to a propanoate backbone. Its molecular formula is C12H16O3C_{12}H_{16}O_3, and it exhibits properties typical of arylpropionic acid derivatives, which are known for their biological activities.

1. Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of this compound. For instance, research indicates that derivatives of arylpropionic acids can significantly inhibit inflammatory responses in various models. A study demonstrated that this compound exhibited moderate anti-inflammatory activity in carrageenan-induced paw edema models, showing inhibition rates comparable to standard drugs like indomethacin .

Table 1: Comparative Anti-inflammatory Activity

CompoundInhibition Rate (%)Reference
This compound36.13 - 90
Indomethacin81.25

2. Antibacterial Activity

This compound has also shown antibacterial properties against various strains of bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusX µg/mL
IbuprofenEscherichia coliY µg/mL

Note: Specific MIC values for this compound are yet to be determined in published literature.

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies on related compounds have indicated that modifications in the structure can enhance cytotoxic effects against cancer cell lines. For example, arylpropionic acid derivatives have been noted for their ability to induce apoptosis in tumor cells through various mechanisms .

Case Studies

Case Study 1: Enzymatic Hydrolysis

A significant study explored the enzymatic resolution of this compound using different hydrolases. The results indicated that Pseudomonas cepacia lipase (PCL) provided the highest conversion rates with excellent enantioselectivity . This study highlights the compound's potential for further development in chiral drug synthesis.

Case Study 2: Structural Modifications

Another investigation focused on structural modifications of this compound to enhance its biological activity. By altering substituents on the phenyl rings, researchers could improve both anti-inflammatory and anticancer activities significantly .

Properties

CAS No.

58473-62-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate

InChI

InChI=1S/C18H20O3/c1-3-21-17(19)14(2)18(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,20H,3H2,1-2H3

InChI Key

NDMGXGFCUBFVEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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